N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide (CAS 951939-30-3) is a heterocyclic compound featuring a 4,7-dimethoxy-substituted indole core linked to a benzothiazole moiety via a 2-oxoethylcarboxamide bridge. The indole scaffold is modified with methoxy groups at positions 4 and 7, which may enhance solubility and modulate electronic properties. The benzothiazole component, a sulfur-containing aromatic heterocycle, is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C20H18N4O4S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O4S/c1-27-14-7-8-15(28-2)18-11(14)9-13(22-18)19(26)21-10-17(25)24-20-23-12-5-3-4-6-16(12)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25) |
InChI Key |
MXDTZZUWZCQFCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Derivatives
Starting with 1H-indole-2-carboxylic acid, methoxy groups are introduced using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). For example:
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
-
Step 4 : Reflux the ester (5 mmol) with 2M NaOH (10 mL) in methanol/THF (1:1) for 6 hours.
-
Step 5 : Acidify with HCl to precipitate 4,7-dimethoxy-1H-indole-2-carboxylic acid (yield: 85%).
Preparation of 2-(1,3-Benzothiazol-2-ylamino)acetamide
The benzothiazole moiety is synthesized separately and coupled to the indole core via a 2-oxoethyl linker.
Synthesis of 2-Aminobenzothiazole
2-Aminobenzothiazole is prepared via cyclization of thiourea derivatives:
Formation of 2-(Benzothiazol-2-ylamino)acetamide
The 2-oxoethyl linker is introduced via a two-step process:
-
Step 3 : React 2-aminobenzothiazole (5 mmol) with chloroacetyl chloride (6 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at 0°C for 2 hours to form 2-(chloroacetamido)benzothiazole.
-
Step 4 : Treat the chloro intermediate with aqueous ammonia (25%) in THF at 50°C for 6 hours to yield 2-(benzothiazol-2-ylamino)acetamide (yield: 65%).
Coupling of Indole and Benzothiazole Moieties
The final step involves forming the carboxamide bond between the indole carboxylic acid and the benzothiazole-containing amine.
Activation of Indole-2-carboxylic Acid
The carboxylic acid is activated using ethyl chloroformate (ECF) or carbodiimide reagents:
Amide Bond Formation
The activated intermediate is coupled with 2-(benzothiazol-2-ylamino)acetamide:
-
Step 3 : Add 2-(benzothiazol-2-ylamino)acetamide (3 mmol) to the reaction mixture. Stir at room temperature for 12 hours.
-
Step 4 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to isolate N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide (yield: 70%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Challenges and Optimization
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the 4,7-dimethoxyindole-2-carboxamide core but differing in substituents and linker regions.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Heterocyclic Moieties :
- The target compound incorporates a benzothiazole ring, which differs from the benzimidazole in CAS 951959-78-7 . Sulfur in benzothiazole may confer greater metabolic stability compared to benzimidazole’s nitrogen-rich structure.
- CAS 1010903-11-3 replaces the heterocycle with a dihydrobenzodioxin system, introducing oxygen atoms that could enhance aqueous solubility.
CAS 1219540-55-2 features a butanoyl group linked to a second indole, creating a bulkier structure that may limit membrane permeability.
Substituent Effects :
- Methoxy groups at positions 4 and 7 (target) vs. 4 and 6 (CAS 1010903-11-3) influence electronic distribution and steric interactions.
- The 1-methylindole substitution in CAS 1010903-11-3 could reduce rotational freedom compared to the unsubstituted indole in the target.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The benzothiazole-containing target likely has a higher LogP than the benzimidazole analog (CAS 951959-78-7) due to sulfur’s hydrophobic character. However, CAS 1010903-11-3 (LogP = 1.71) demonstrates balanced polarity from its benzodioxin group.
- Solubility: Methoxy groups in all compounds improve water solubility, but the indole-butanoyl side chain in CAS 1219540-55-2 may counteract this via increased molecular weight and rigidity.
- Metabolic Stability : Benzothiazoles are generally resistant to oxidative metabolism compared to benzimidazoles, suggesting the target may have a longer half-life .
Biological Activity
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 410.4 g/mol. Its structure features a unique combination of a benzothiazole moiety and an indole core, which are critical for its biological activity. The IUPAC name reflects its complex structure, contributing to its potential reactivity and interaction with biological targets.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Research indicates that it interacts with bacterial enzymes, inhibiting their function and thereby exhibiting antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values have been reported in the range of 31.25 to 62.5 µg/mL against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also shown promise as an anticancer agent. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Molecular Docking : Studies have shown favorable binding affinities to targets within bacterial cells and cancerous tissues.
- Signaling Pathway Modulation : The compound affects various signaling pathways, including those linked to apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects against multiple Gram-positive and Gram-negative bacteria, confirming its efficacy through both in vitro assays and molecular docking analyses .
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines, revealing its potential as a lead candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole-2-carboxamide | Indole core with various substituents | Lacks benzothiazole moiety |
| Benzothiazole derivatives | Contains benzothiazole but lacks indole structure | Different biological activities |
| 4-Methoxyindole derivatives | Indole core with methoxy groups | Focused more on neuropharmacological properties |
The dual functionality derived from both the benzothiazole and indole components enhances the biological activity of this compound compared to others lacking such structural diversity .
Q & A
Q. What are the standard synthetic routes for N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolone precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-4,7-dimethoxy-1H-indole-2-carboxylate (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid for 3–5 hours yields crystalline intermediates. Post-reaction purification includes washing with acetic acid, water, and ethanol, followed by recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to improve yield (e.g., extending reflux time for sterically hindered substrates).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity at each stage .
- Spectroscopy :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy groups at C4/C7 of indole, benzothiazole NH coupling).
- IR : Peaks near 1680–1700 cm confirm carbonyl groups (amide, carboxamide) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
Q. How can researchers mitigate challenges in isolating the final product during synthesis?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., DMF/acetic acid) to enhance crystal formation .
- Washing Protocols : Sequential washing with acetic acid (to remove unreacted starting materials), ethanol (polar impurities), and diethyl ether (non-polar residues) improves purity .
- Flash Chromatography : For complex mixtures, silica gel chromatography with gradients of ethyl acetate/hexane separates intermediates .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of benzothiazole-indole hybrids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. halogen groups on indole) and evaluate pharmacological endpoints (e.g., IC in cancer cell lines) .
- Computational Modeling : Molecular docking against target proteins (e.g., kinases, tubulin) identifies key binding interactions. For example, benzothiazole moieties often engage in π-π stacking with aromatic residues .
- Meta-Analysis : Cross-reference bioactivity data across studies, accounting for assay variability (e.g., cell line specificity, concentration ranges) .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., demethylation of methoxy groups) .
- Isotope Labeling : Use C-labeled analogs to track metabolic pathways and identify major metabolites .
- Comparative Studies : Test stability in plasma vs. buffer to assess esterase/protease susceptibility .
Q. What advanced synthetic methodologies could improve regioselectivity in benzothiazole-indole coupling?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides) on indole to control benzothiazole coupling positions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) and enhance regioselectivity via controlled heating .
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(OAc)) for C–N bond formation under milder conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar benzothiazole-indole derivatives?
- Methodological Answer :
- Reproduce Conditions : Replicate published protocols (e.g., solvent purity, inert atmosphere) to identify variables affecting yield .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized thiazole rings) that may lower yield .
- Statistical DoE : Apply Design of Experiments (DoE) to test interactions between variables (e.g., temperature, catalyst loading) .
Methodological Frameworks
Q. What theoretical frameworks guide the development of benzothiazole-indole hybrids as kinase inhibitors?
- Methodological Answer :
- Kinase Binding Pocket Analysis : Leverage X-ray crystallography data of ATP-binding sites to design inhibitors with optimal hydrogen-bonding (indole NH to hinge region) and hydrophobic interactions (benzothiazole with allosteric pockets) .
- Free Energy Perturbation (FEP) : Computational simulations predict binding affinity changes from substituent modifications .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reflux Time | 4–5 hours | Maximizes conversion | |
| Solvent System | Acetic Acid/DMF (1:1) | Enhances crystallinity | |
| Catalyst | Sodium Acetate (2.0 equiv) | Accelerates cyclization |
Table 2 : Common Analytical Signatures
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm) |
|---|---|---|
| Indole NH | 10.2–11.5 (s, 1H) | 3250–3350 (N–H stretch) |
| Amide Carbonyl | 168.5–170.0 (C=O) | 1680–1700 |
| Methoxy (OCH) | 3.85–3.90 (s, 6H) | 2830–2940 (C–H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
